Zirconium methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

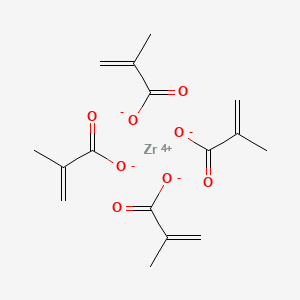

Zirconium methacrylate is a useful research compound. Its molecular formula is C16H20O8Zr and its molecular weight is 431.55 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Biomedical Engineering

2.1 Dental Materials

Zirconium methacrylate has been explored for its potential to enhance the mechanical properties of dental materials, particularly polymethyl methacrylate (PMMA). Research indicates that incorporating zirconium oxide nanoparticles into PMMA can improve its strength and durability, making it suitable for dental prosthetics and implants .

Case Study: Mechanical Properties Enhancement

- Study Focus : Evaluating the impact of zirconium oxide on PMMA.

- Findings : The addition of nano-ZrO2 improved hardness and surface characteristics while maintaining clinically acceptable limits for surface roughness .

2.2 Drug Delivery Systems

The properties of this compound also lend themselves to drug delivery applications. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, enhancing therapeutic efficacy .

Applications in Material Science

3.1 Epoxy Composites

This compound has been utilized in the development of epoxy-based nanocomposites. By incorporating oxozirconium clusters into epoxy matrices, researchers have achieved materials with improved optical clarity and mechanical strength, making them suitable for applications such as encapsulants for light-emitting diodes (LEDs) .

Case Study: Epoxy Network Development

- Study Focus : Synthesis and characterization of epoxy/zirconia hybrid networks.

- Results : The incorporation of this compound resulted in enhanced refractive index and transparency, indicating potential use in electronic applications .

Applications in Coatings and Adhesives

This compound is also employed in the formulation of advanced coatings and adhesives. Its ability to enhance adhesion properties while providing resistance to abrasion makes it valuable in protective coatings for various substrates.

4.1 Surface Modification

Research has shown that modifying zirconium dioxide nanoparticles with methacrylate groups significantly improves their compatibility with organic coatings based on acrylic emulsions. This modification enhances the abrasion resistance and overall performance of the coatings .

Table 1: Mechanical Properties of PMMA with Zirconium Additives

| Additive Type | Concentration | Flexural Strength (MPa) | Hardness (Shore D) | Surface Roughness (µm) |

|---|---|---|---|---|

| Control | 0% | 70 | 80 | 0.5 |

| Nano-ZrO2 | 5% | 75 | 82 | 0.4 |

| Nano-ZrO2 | 10% | 78 | 85 | 0.3 |

| Nano-ZrO2 | 20% | 70 | 78 | 0.6 |

Analyse Chemischer Reaktionen

Ligand Exchange Reactions

The zirconium methacrylate oxocluster undergoes ligand exchange with dicarboxylic acids to form porous zirconium dicarboxylates (UiO-66 analogs) :

Zr6O4(OH)4(OMc)12+6HOOC-C4H4-COOH→Zr6O4(OH)4(OOC-C4H4-COO)6+12CH2=C(CH3)COOH

Key Findings :

-

Reaction with trans,trans-muconic acid at 150°C in DMF yields crystalline MOFs with surface areas >1,000 m²/g .

-

Substituting methacrylate with bulkier ligands (e.g., terephthalate) requires higher temperatures (>200°C) and prolonged reaction times .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three degradation steps :

-

25–80°C : Loss of adsorbed water (5–7% mass loss).

-

100–150°C : Removal of solvent (DMF) from pores (10–12% mass loss).

-

>250°C : Decomposition of methacrylate ligands, forming ZrO2 (experimental residue: 33.95%; theoretical: 39.1%) .

Polymerization and Crosslinking

This compound participates in free-radical polymerization due to its vinyl groups:

-

Hybrid Epoxy Composites : Methacrylate ligands react with epoxy resins via radical initiation, enhancing mechanical properties (e.g., Young’s modulus up to 2,600 MPa) .

-

Crosslinking Efficiency : Limited by steric hindrance from the Zr6 core, reducing Tg by 10–15°C at 10 wt% loading .

Acid-Base Reactivity

In alcohol/water mixtures, this compound clusters undergo pH-dependent transformations :

-

Low pH (<1) : Predominantly pentanuclear species Zr5O2(OH)6(OOCR)4.

-

pH ~1.5 : Hexanuclear clusters Zr6O4(OH)4(OOCR)8 form, aligning with MOF secondary building units (SBUs) .

Surface Functionalization

This compound oxoclusters modify surfaces via covalent bonding:

Eigenschaften

CAS-Nummer |

67893-01-0 |

|---|---|

Molekularformel |

C16H20O8Z |

Molekulargewicht |

431.55 g/mol |

IUPAC-Name |

2-methylprop-2-enoate;zirconium(4+) |

InChI |

InChI=1S/4C4H6O2.Zr/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |

InChI-Schlüssel |

TUPMGGHTDIFOMI-UHFFFAOYSA-J |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |

Kanonische SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |

Key on ui other cas no. |

84057-81-8 67893-01-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.